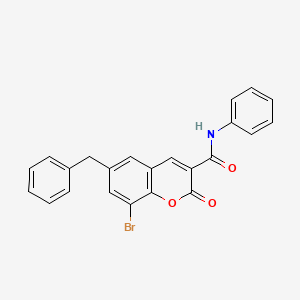
1-(2,5-dimethyl-3-furoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethyl-3-furoyl)azepane, also known as DMFA, is a chemical compound with potential applications in scientific research. This compound is a cyclic amine with a furan ring, and it has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1-(2,5-dimethyl-3-furoyl)azepane has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have activity against various types of cancer cells, including breast cancer and lung cancer cells. 1-(2,5-dimethyl-3-furoyl)azepane has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethyl-3-furoyl)azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-(2,5-dimethyl-3-furoyl)azepane has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
1-(2,5-dimethyl-3-furoyl)azepane has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2,5-dimethyl-3-furoyl)azepane has been shown to have antioxidant activity and to enhance the activity of certain enzymes involved in cellular metabolism. 1-(2,5-dimethyl-3-furoyl)azepane has also been investigated for its potential use as a drug delivery agent, as it can penetrate cell membranes and target specific cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,5-dimethyl-3-furoyl)azepane in lab experiments is its potential for use in drug discovery and development. 1-(2,5-dimethyl-3-furoyl)azepane has shown promising activity against cancer cells and inflammation, and it may have other therapeutic applications as well. However, one limitation of using 1-(2,5-dimethyl-3-furoyl)azepane in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several potential future directions for research on 1-(2,5-dimethyl-3-furoyl)azepane. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for use in research and drug development. Another potential direction is the investigation of 1-(2,5-dimethyl-3-furoyl)azepane's activity against other types of cancer cells and in other disease models. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethyl-3-furoyl)azepane and to identify potential drug targets for this compound.
Métodos De Síntesis
1-(2,5-dimethyl-3-furoyl)azepane can be synthesized using a variety of methods, including the reaction of 2,5-dimethylfuran with 1,6-diaminohexane in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylfuran with 1,6-hexanediamine in the presence of a solvent and a catalyst. The yield of 1-(2,5-dimethyl-3-furoyl)azepane can vary depending on the reaction conditions and the purity of the starting materials.
Propiedades
IUPAC Name |
azepan-1-yl-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-9-12(11(2)16-10)13(15)14-7-5-3-4-6-8-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDMQYXICYOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(2,5-dimethylfuran-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
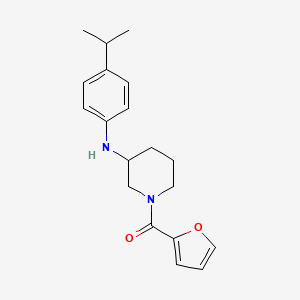
![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)
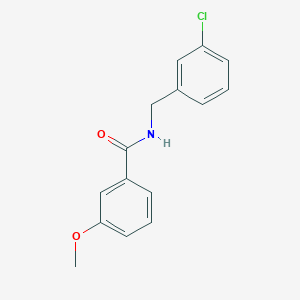
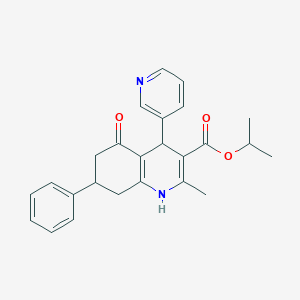
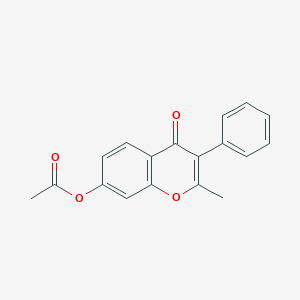
![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
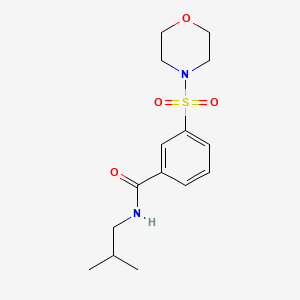
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)
